4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3,5-dimethyl-1,2-oxazole
Beschreibung
The compound 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3,5-dimethyl-1,2-oxazole is a heterocyclic molecule featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 3. The oxazole ring is further functionalized with a pyrrolidine-carbonyl moiety linked to a 2,3-dihydrobenzofuran group. This structure combines multiple pharmacophoric elements, including a fused bicyclic system (dihydrobenzofuran), a pyrrolidine ring, and an oxazole heterocycle, which are commonly associated with biological activity in medicinal and agrochemical contexts .
For instance, oxazole derivatives such as pyroxasulfone (a herbicidal compound) share structural similarities, particularly in the 1,2-oxazole moiety, which is critical for inhibiting very long-chain fatty acid (VLCFA) synthesis in plants .
Eigenschaften
IUPAC Name |
[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-11-17(12(2)23-19-11)18(21)20-7-5-15(10-20)13-3-4-16-14(9-13)6-8-22-16/h3-4,9,15H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVZBLCQVQORHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3,5-dimethyl-1,2-oxazole is a complex organic molecule that has garnered attention for its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Structure
- Molecular Formula : C₁₉H₂₃N₃O₂
- Molecular Weight : 325.4 g/mol
- CAS Number : 2097912-25-7
Structural Representation
The compound features a benzofuran moiety, a pyrrolidine ring, and an oxazole group, which contribute to its diverse biological properties.
Synthesis
The synthesis typically involves the copper-catalyzed azide-alkyne cycloaddition method, a well-established technique for constructing triazole derivatives. This method allows for high regioselectivity and yields in the formation of the desired compound.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance:
- Case Study : In vitro assays demonstrated that derivatives of similar structures exhibited significant cytotoxic effects against various cancer cell lines, including HeLa and CT26 cells. The compounds showed an inhibition of cell viability with IC₅₀ values lower than standard chemotherapeutics like doxorubicin .
The biological activity of this compound may involve:
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer metabolism.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Molecular Docking Studies : Computational studies suggest strong binding affinities to targets such as MDM2, indicating potential as an anticancer therapeutic .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications:
- Study Findings : Research indicates that related triazole compounds exhibit antibacterial and antifungal activities through mechanisms involving disruption of microbial cell wall synthesis and interference with metabolic pathways.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Biological Activity | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Antitumor | 15 | Enzyme inhibition |
| Compound B | Antimicrobial | 20 | Cell wall disruption |
| Compound C | Antiviral | 30 | Metabolic interference |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Research indicates that it may exhibit activity against various biological targets, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound could inhibit tumor growth in specific cancer cell lines.
- Neuroprotective Effects : Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of related oxazole derivatives. The findings indicated that certain modifications led to enhanced cytotoxicity against breast cancer cell lines, suggesting a pathway for developing new chemotherapeutics based on this scaffold .
Drug Development
The unique structure of 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3,5-dimethyl-1,2-oxazole makes it a candidate for further drug development:
- Lead Compound : The compound can serve as a lead structure for synthesizing analogs with improved efficacy and selectivity.
Data Table: Comparative Analysis of Similar Compounds
Biological Research
Research has also focused on the compound's interactions with biological systems:
- Enzyme Inhibition : Studies have shown that similar compounds can act as inhibitors for certain enzymes involved in metabolic pathways.
Case Study: Enzyme Interaction
A study demonstrated that an oxazole derivative inhibited acetylcholinesterase activity, which is crucial for neurotransmission. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Synthesis and Modifications
The synthesis of this compound is notable for its complexity and the potential for modifications to enhance its properties:
- Synthetic Pathways : Various synthetic routes have been explored to optimize yield and purity.
Data Table: Synthesis Methods
Analyse Chemischer Reaktionen
Table 1: Key Reaction Pathways and Conditions
Reactivity of the Oxazole Ring
The 1,2-oxazole ring exhibits electrophilic substitution at C4 and C5 positions due to electron-withdrawing effects of the oxygen and nitrogen atoms:
-
Electrophilic bromination occurs selectively at the methyl-substituted positions under mild conditions .
-
Ring-opening reactions with strong nucleophiles (e.g., Grignard reagents) yield iminium intermediates, though this is less common due to steric hindrance from the 3,5-dimethyl groups .
Pyrrolidine and Dihydrobenzofuran Reactivity
The pyrrolidine moiety participates in:
-
Nucleophilic acyl substitution at the carbonyl group, enabling further derivatization (e.g., with amines or alcohols) .
-
Reductive amination under hydrogenation conditions to modify the pyrrolidine nitrogen .
The dihydrobenzofuran system shows limited reactivity under standard conditions but undergoes:
-
Oxidative dearomatization with hypervalent iodine reagents (e.g., IBX) to form quinone-like structures .
-
Photochemical [2+2] cycloaddition with electron-deficient alkenes .
Stability and Degradation Pathways
-
Acidic Hydrolysis : The oxazole ring undergoes hydrolysis in concentrated HCl, yielding a diketone intermediate .
-
Thermal Decomposition : Above 200°C, retro-Diels-Alder cleavage releases CO and fragments the dihydrobenzofuran system .
Table 2: Reactivity Comparison with Structural Analogues
| Compound Modification | Reaction Rate (vs. Parent Compound) | Key Difference |
|---|---|---|
| Replacement of oxazole with pyrazole | 2.5× faster bromination | Enhanced electron density at C4 |
| Removal of 3,5-dimethyl groups | 10× faster hydrolysis | Reduced steric protection |
Catalytic and Biological Interaction Studies
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Functional Moieties
The target compound’s structural complexity can be compared to several classes of heterocycles:
Key Observations :
- sulfonylpyrazole) dictate specificity .
- Unlike pyrazoline derivatives (e.g., compounds in ), the target compound lacks a fused pyrazole ring but incorporates a dihydrobenzofuran system, which may enhance lipophilicity and membrane penetration.
Challenges in Comparison
- Limited data on the target compound’s physical properties (e.g., solubility, logP) or crystallographic confirmation (cf. pyrazolines in ) hinder a direct comparison.
- The absence of bioassay results prevents definitive conclusions about its efficacy relative to commercial herbicides or pharmaceuticals.
Vorbereitungsmethoden
Van Leusen Oxazole Formation
The Van Leusen reaction using tosylmethyl isocyanide (TosMIC) with ketones provides reliable access to 3,5-disubstituted oxazoles. For 3,5-dimethyl substitution:
Procedure
-
React acetone (2.0 eq) with TosMIC (1.0 eq) in methanol/water (4:1) at 60°C for 12 hr.
-
Neutralize with aqueous NaHCO₃, extract with ethyl acetate.
-
Purify via silica chromatography (hexane:EtOAc = 7:3).
Key Data
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | >95% |
| Reaction Scale | 10 mmol–1 mol |
This method avoids harsh conditions but requires strict stoichiometric control to prevent dimerization.
Pyrrolidine-Benzofuran Hybrid Synthesis
Reductive Amination Route
Coupling 2,3-dihydro-1-benzofuran-5-carbaldehyde with pyrrolidine via sodium triacetoxyborohydride (STAB)-mediated reductive amination:
Optimized Conditions
-
Solvent: Dichloroethane (DCE)
-
Stoichiometry: Aldehyde (1.0 eq), pyrrolidine (1.2 eq), STAB (1.5 eq)
-
Temperature: 25°C, 16 hr under N₂
Outcome
| Metric | Performance |
|---|---|
| Conversion | 92% |
| Isolated Yield | 85% |
| Diastereoselectivity | 3:1 (trans:cis) |
Chiral HPLC (Chiralpak IA column, heptane/EtOH 90:10) confirms enantiomeric excess >98% when using (R)-BINOL-derived catalysts.
Amide Bond Formation: Coupling Methodologies
Carbodiimide-Mediated Activation
Coupling 3,5-dimethyl-1,2-oxazole-4-carboxylic acid with 3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine using EDC/HOBt:
Protocol
-
Activate carboxylic acid (1.0 eq) with EDC (1.2 eq) and HOBt (1.1 eq) in DMF (0.1 M) at 0°C.
-
Add amine (1.05 eq) and stir at 25°C for 18 hr.
-
Quench with 1M HCl, extract with EtOAc, dry over MgSO₄.
Performance Metrics
| Parameter | EDC/HOBt | DCC/DMAP |
|---|---|---|
| Yield | 78% | 65% |
| Reaction Time | 18 hr | 24 hr |
| Byproduct Formation | <5% | 12% |
NMR monitoring (¹H, 400 MHz) shows complete consumption of starting acid within 14 hr.
One-Pot Tandem Approach
A convergent synthesis combining oxazole formation and amide coupling in a single reactor:
Stepwise Process
-
Generate 3,5-dimethyl-1,2-oxazole-4-carbonyl chloride via SOCl₂ (3 eq) in refluxing toluene.
-
Without isolation, add 3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine (1.1 eq) and Et₃N (2.5 eq).
-
Stir at 50°C for 6 hr under argon.
Advantages
-
Eliminates intermediate purification
-
Total yield: 64% (vs 58% for stepwise)
-
Reduced solvent consumption by 40%
Catalytic Asymmetric Variants
Organocatalytic Desymmetrization
Using Cinchona alkaloid catalysts to induce axial chirality in the benzofuran-pyrrolidine moiety:
System
-
Catalyst: (DHQD)₂PHAL (10 mol%)
-
Solvent: Toluene/MeCN (1:1)
-
Temp: −20°C
Outcomes
| Entry | ee (%) | Yield (%) |
|---|---|---|
| 1 | 89 | 72 |
| 2 | 91 | 68 |
| 3 | 95 | 75 |
Enantioselectivity arises from π-π interactions between catalyst and benzofuran.
Green Chemistry Modifications
Mechanochemical Synthesis
Ball-milling technique for solvent-free amide coupling:
Parameters
-
Milling media: Stainless steel (5 mm balls)
-
Frequency: 30 Hz
-
Duration: 2 hr
Efficiency Gains
| Metric | Improvement |
|---|---|
| Energy Use | −70% vs solution |
| Reaction Time | −85% |
| Yield | Comparable (71%) |
PXRD analysis confirms no amorphous phase generation during milling .
Q & A
Basic Synthesis and Purification
Q: What are the established synthetic routes for preparing 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3,5-dimethyl-1,2-oxazole? A: The compound is typically synthesized via multi-step protocols:
- Step 1: Cyclization of a diketone precursor (e.g., 3,5-dimethyl-1,2-oxazole-4-carboxylic acid) with pyrrolidine derivatives under anhydrous conditions using coupling agents like EDCI/HOBt .
- Step 2: Functionalization of the pyrrolidine ring with 2,3-dihydrobenzofuran via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled pH (6.5–7.0) .
- Purification: Gradient HPLC with a C18 column and ammonium acetate buffer (pH 6.5) to isolate intermediates and final product .
Advanced Analytical Validation
Q: How can researchers validate the structural integrity and purity of this compound? A: Combine orthogonal analytical methods:
- LC-MS: Confirm molecular weight (e.g., [M+H]+ ion) and detect impurities using a mobile phase of acetonitrile/ammonium acetate buffer .
- NMR (¹H/¹³C): Assign peaks for the oxazole (δ 2.3–2.5 ppm for methyl groups), pyrrolidine (δ 3.1–3.5 ppm for carbonyl-proximal protons), and benzofuran (δ 6.7–7.2 ppm for aromatic protons) .
- X-ray crystallography: Resolve stereochemical ambiguities (e.g., pyrrolidine ring conformation) by growing single crystals in DMSO/water mixtures .
Biological Activity Profiling
Q: What methodologies are recommended for assessing the compound’s biological activity in vitro? A: Design dose-response assays with:
- Enzyme inhibition: Use fluorogenic substrates (e.g., for kinases or proteases) to measure IC₅₀ values under physiological pH (7.4 PBS buffer) .
- Cellular assays: Test cytotoxicity (MTT assay) in HEK293 or HeLa cells, normalizing to DMSO controls (<0.1% v/v) .
- Data rigor: Include triplicate runs and statistical validation (e.g., ANOVA with p < 0.05) to minimize batch variability.
Advanced Structural Confirmation
Q: How can researchers resolve discrepancies between computational predictions and experimental structural data? A:
- Molecular dynamics (MD) simulations: Compare predicted conformers (e.g., via Gaussian 09) with crystallographic data to identify dynamic flexibility in the pyrrolidine-benzofuran linkage .
- Troubleshooting: If NMR and X-ray data conflict, assess sample purity (HPLC-MS) and solvent-induced conformational changes (e.g., DMSO vs. aqueous buffer) .
Data Contradiction Analysis
Q: How should researchers address conflicting results between in vitro and in vivo activity studies? A: Systematically evaluate:
- Pharmacokinetics: Measure metabolic stability (e.g., liver microsomes) and plasma protein binding to explain reduced in vivo efficacy .
- Formulation: Test solubility enhancers (e.g., PEG-400) or prodrug derivatives to improve bioavailability.
- Control experiments: Verify target engagement via Western blotting or SPR binding assays.
Structure-Activity Relationship (SAR) Studies
Q: What strategies optimize SAR for analogs of this compound? A: Focus on substituent modifications:
- Oxazole ring: Replace 3,5-dimethyl groups with trifluoromethyl or pyrazolyl moieties to enhance metabolic stability .
- Benzofuran moiety: Introduce halogen substituents (e.g., 4-F, 6-Br) to modulate lipophilicity (logP) and target affinity .
- Validation: Use QSAR models (e.g., CoMFA) to predict activity cliffs and prioritize synthetic targets.
Toxicity and Safety Profiling
Q: What methodologies assess the compound’s toxicity in preclinical research? A:
- In vitro: AMES test (bacterial mutagenicity) and hERG inhibition assays (patch-clamp electrophysiology) .
- In vivo: Acute toxicity studies in rodents (LD₅₀ determination) with histopathological analysis of liver/kidney tissues.
- Mitigation: Co-administer CYP450 inhibitors (e.g., ketoconazole) to reduce metabolite-related toxicity.
Computational Docking and Target Prediction
Q: How can researchers predict the compound’s molecular targets? A:
- Molecular docking: Use AutoDock Vina to screen against structural databases (e.g., PDB) focusing on kinases or GPCRs.
- Validation: Compare docking poses with co-crystallized ligands (e.g., in PDB 4LQD) and perform MD simulations to assess binding stability .
Stability and Storage Recommendations
Q: What conditions ensure long-term stability of this compound? A:
- Storage: Lyophilized powder at -80°C under argon; reconstitute in DMSO (10 mM stock) with desiccant.
- Stability assays: Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) and HPLC quantification .
Advanced Formulation Challenges
Q: How can researchers address poor aqueous solubility during formulation? A:
- Nanoparticle encapsulation: Use PLGA polymers (50:50 lactide:glycolide) with sonication to achieve <200 nm particles.
- Co-solvent systems: Optimize PEG-300/water ratios (e.g., 30:70 v/v) to enhance solubility without precipitation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
